molecular formula C10H18O B8771617 3-Butylcyclohexanone CAS No. 39178-69-3

3-Butylcyclohexanone

Cat. No. B8771617
CAS RN: 39178-69-3
M. Wt: 154.25 g/mol
InChI Key: ORIINXCHZXECLA-UHFFFAOYSA-N
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Description

3-Butylcyclohexanone is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Butylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

39178-69-3

Product Name

3-Butylcyclohexanone

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-butylcyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-2-3-5-9-6-4-7-10(11)8-9/h9H,2-8H2,1H3

InChI Key

ORIINXCHZXECLA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC(=O)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of copper iodide (6.3 mmol) in dimethyl sulphide (12 ml) is cooled to 50° C. A solution of butyl lithium (6.2 mmol) is added dropwise accompanied by stirring and stirred for a further 5 to 15 mins. The reaction mixture is cooled to −78° C. and then a solution precooled to −78° C. of cyclohex-2-enone (6 mmol), dissolved in dimethyl sulphide (1 ml), is slowly added dropwise. After stirring for one hour at −78° C. the mixture is quenched with saturated aqueous ammonium chloride solution. The reaction mixture which has been heated to room temperature is extracted with diethyl ether. The combined ether phases are washed with saturated aqueous ammonium chloride solution and dried over sodium sulphate. After evaporating-off of the solvent the residue obtained is taken up in hexane, the solution is filtered and concentrated by evaporation. After chromatography of the residue on silica gel with ethyl acetate/hexane 1:4 pure 3-butylcyclohexanone is obtained (Tetrahedron 1989, 45 (2), 425-434).
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
6.3 mmol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A THF (5 mL) suspension of CuBr.Me2S (26.3 mg, 0.128 mmol) was treated with 1.0 equiv of n-BuLi at -78° C. under an argon atmosphere. The mixture was allowed to warm up slightly with the formation of a bright yellow solid. The mixture was again cooled to -78° C. and treated with Li(CHIRAMT) formed from compound 4 (85.8 mg, 0.261 mmol) and n-BuLi (1.0 equiv). The yellow slurry was stirred with gradual warming until a homogeneous burgundy solution was obtained. In the case of R=Me, a homogeneous mixture was not obtained even after prolonged stirring at room temperature, and it was evident that unreacted (CuMe)n was still present. The solution was cooled to -78° C. and THF (8 mL each) solutions of n-BuMgCl (25.0 equiv) and cyclohexenone (0.3068 g, 3.19 mmol) were added dropwise and simultaneously over a 5 min period. The resulting reaction mixture was stirred for an additional 10 min at -78° C., quenched with saturated aqueous NH4Cl solution (7 mL), and worked up as described in the previous section. Pure 3-butylcyclohexanone (0.4617 g, 94%) was obtained as checked by glc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3068 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 30 ml of anhydrous diethyl ether were added 3.8 g (20 mmol) of cuprous iodide and 4.0 g (20 mmol) of tri-n-butylphosphine, and the mixture was stirred for about 1 hour at room temperature in an atmosphere of nitrogen and then cooled to -78° C. Then, 25.6 ml (40 mmol) of a 15 % by weight hexane solution of n-butyllithium was added, and the mixture was stirred for 30 minutes, and 1.92 g (20 mmol) of 2-cyclohexenone was added. The mixture was further stirred for 1 hour at -78° C. Then, 5 ml of hexamethylphosphoric tiramide was added, and the mixture was stirred for about 10 minutes. Phthalic anhydride (2.96 g, 20 mmol) was further added, and the mixture was stirred for 3 hours at room temperature. After the reaction, a solution of 4 g (100 mmol) of sodium hydroxide in 50 ml of water was added, and the mixture was stirred for about 1 hour. It was extracted with ether, washed, and dried to afford 6.22 g of a crude product. The crude product was distilled to afford 1.62 g (10.5 mmol) of 3-n-butylcyclohexanone in a yield of 53%.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
cuprous iodide
Quantity
3.8 g
Type
reactant
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To 20 ml of anhydrous diethyl ether was added 1.9 g (10 mmol) of cuprous iodide, and at -78° C in an atmosphere of nitrogen, 12.8 ml (20 mmol) of a 15 % by weight hexane solution of n-butyllithium was added. The mixture was stirred for 30 minutes, and then, 960 mg (10 mmol) of 2-cyclohexenone was added. The mixture was further stirred for one hour. Then, 3.93 g (50 mmol) of acetyl chloride was added, and the mixture was stirred for 2 hours at room temperature. After the reaction, the reaction product was post-treated, extracted, washed, and dried in the same way as in Example 4 to afford 2.662 g of a crude product. The crude product was purified by column chromatography (silica gel) to afford 56 mg (0.4 mmol) of 3-n-butylcyclohexanone as a by-product in a yield of 4% and 1.103 g (5.6 mmol) of 2-acetyl-3-n-butylcyclohexanone as a main product in a yield of 56%.
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step Two
Quantity
3.93 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To 30 ml of anhydrous diethyl ether were added 1.5 g (10 mmol) of cuprous bromide and 2.5 g (20 mmol) of trimethyl phosphite, and the mixture stirred for about 1 hour at room temperature in an atmosphere of nitrogen. The mixture was cooled to -78° C, and 12.8 ml (20 mmol) of a 15 % by weight hexane solution of n-butyllithium was added, followed by further stirring the mixture for 30 minutes. Then, 960 mg (10 mmol) of 2-cycohexenone was added and reacted for 1 hour. After the reaction, 5 ml of tetramethylenediamine was added, and the mixture was stirred for about 10 minutes. The resulting solution was added dropwise at 0° C to a solution prepared by adding 2.84 g (20 mmol) of a boron trifluoride-diethyl ether complex and 2.04 g (20 mmol) of acetic anhydride to 20 ml of anhydrous diethyl ether, and stirring the mixture at 0° C for about 30 minutes in an atmosphere of nitrogen. Then, the mixture was stirred for an additional 3 hours at room temperature, and then, post-treated, extracted, washed with dilute hydrochloric acid, and dried in the same way as in Example 4 to afford 5.432 g of a crude product. The crude product was purified by distillation at reduced pressure to afford 370 mg (2.4 mmol) of 3-n-butylcyclohexanone in a yield of 24% and 170 mg (0.9 mmol) of 2-acetyl-3-n-butylcyclohexanone in a yield of 9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
2-cycohexenone
Quantity
960 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2.04 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous bromide
Quantity
1.5 g
Type
reactant
Reaction Step Five
Quantity
2.5 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
reactant
Reaction Step Five

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